quercetin 3-O-rhamnoside-7-O-glucoside is a natural product found in Arabidopsis thaliana, Ilex hainanensis, and other organisms with data available.
Quercetin 3-rhamnoside 7-glucoside
CAS No.: 17306-45-5
Cat. No.: VC0192239
Molecular Formula: C27H30O16
Molecular Weight: 610.52
* For research use only. Not for human or veterinary use.

CAS No. | 17306-45-5 |
---|---|
Molecular Formula | C27H30O16 |
Molecular Weight | 610.52 |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |
SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |
Chemical Structure and Properties
Quercetin 3-rhamnoside 7-glucoside (also known as quercetin 3-O-rhamnoside-7-O-glucoside) is a quercetin O-glucoside characterized by the presence of an alpha-L-rhamnosyl residue at position 3 and a beta-D-glucoside at position 7 of the quercetin backbone . It has the molecular formula C27H30O16 and a molecular weight of approximately 610.5 g/mol . The compound functions as a plant metabolite and belongs to several chemical classes including alpha-L-rhamnosides, monosaccharide derivatives, polyphenols, beta-D-glucosides, quercetin O-glucosides, and trihydroxyflavones .
The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one . This lengthy name reflects the complex structure featuring multiple hydroxyl groups and sugar moieties that contribute to its solubility and biological activity.
Physical and Chemical Characteristics
While specific data for quercetin 3-rhamnoside 7-glucoside is somewhat limited, we can compare it with the closely related isomer quercetin 3-glucoside 7-rhamnoside, which has similar physical properties due to its identical molecular formula and weight. Table 1 summarizes the key physical and chemical properties of these related compounds.
Table 1: Physical and Chemical Properties of Quercetin 3-rhamnoside 7-glucoside and Related Compounds
Property | Quercetin 3-rhamnoside 7-glucoside | Quercetin 3-glucoside 7-rhamnoside |
---|---|---|
Molecular Formula | C27H30O16 | C27H30O16 |
Molecular Weight | 610.5 g/mol | 610.518 g/mol |
Physical State | Solid | Solid |
CAS Number | 17306-45-5 | 18016-58-5 |
Density | Not specifically reported | 1.8±0.1 g/cm³ |
Melting Point | Not specifically reported | 236°C |
Boiling Point | Not specifically reported | 999.4±65.0°C at 760 mmHg |
Solubility | Water-soluble (due to glycosidic nature) | Water-soluble (due to glycosidic nature) |
It's important to note that quercetin 3-rhamnoside 7-glucoside has been reported in various plant species, including Ilex hainanensis and Capsicum annuum (bell peppers) . The compound's distinct arrangement of sugar moieties contributes to its specific biological activities and pharmacokinetic properties.
Biosynthesis and Natural Occurrence
Quercetin 3-rhamnoside 7-glucoside, like other quercetin glycosides, is biosynthesized in plants through specialized enzymatic pathways. Glycosylation of quercetin occurs through the action of specific glycosyltransferases that catalyze the attachment of sugar residues to the hydroxyl groups of the aglycone structure.
Pharmacological Properties and Biological Activities
While specific studies focusing exclusively on quercetin 3-rhamnoside 7-glucoside are somewhat limited in the available literature, research on related quercetin glycosides provides valuable insights into its potential biological activities. Quercetin glycosides generally exhibit enhanced bioavailability compared to quercetin aglycone due to their increased water solubility .
It's important to note that while these activities have been demonstrated for structurally similar quercetin glycosides, specific studies on quercetin 3-rhamnoside 7-glucoside are needed to confirm these properties for this particular compound.
Comparison with Related Quercetin Glycosides
Understanding the structural and functional relationships between quercetin 3-rhamnoside 7-glucoside and other quercetin derivatives provides valuable context for its unique properties and potential applications.
This comparison highlights the diversity of quercetin glycosides and the potential impact of different glycosylation patterns on biological activities. The specific arrangement of sugar moieties in quercetin 3-rhamnoside 7-glucoside likely confers unique properties that distinguish it from other quercetin derivatives.
Research Status and Future Perspectives
Current State of Research
Research on quercetin 3-rhamnoside 7-glucoside appears to be in relatively early stages compared to more extensively studied quercetin derivatives such as rutin and isoquercitrin. The limited information available specifically on this compound suggests that it represents an emerging area of interest with considerable potential for further exploration.
Future Research Directions
Several promising avenues for future research on quercetin 3-rhamnoside 7-glucoside can be identified:
-
Comprehensive characterization of its pharmacological activities through in vitro and in vivo studies
-
Investigation of its specific mechanisms of action at the molecular and cellular levels
-
Exploration of potential synergistic effects with other bioactive compounds
-
Development of efficient methods for its extraction from natural sources or synthesis
-
Clinical studies to evaluate its safety and efficacy for specific therapeutic applications
Advances in these areas would contribute significantly to our understanding of this compound and its potential applications in medicine and nutrition.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume